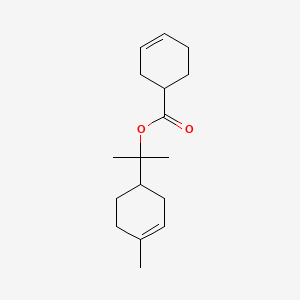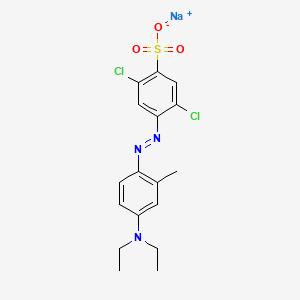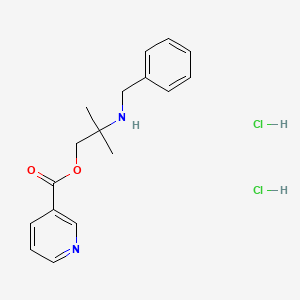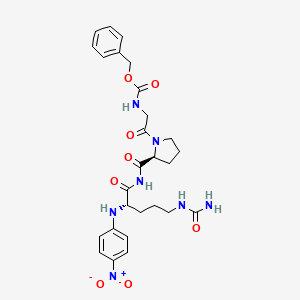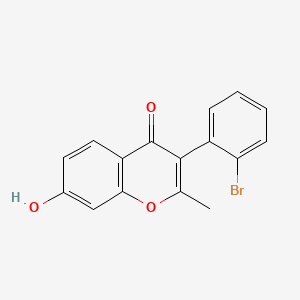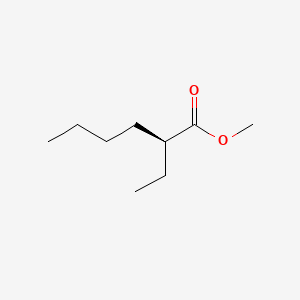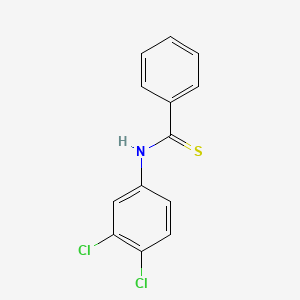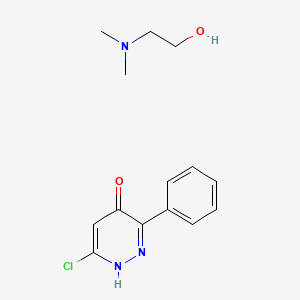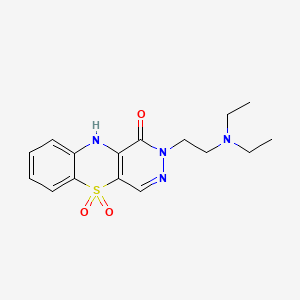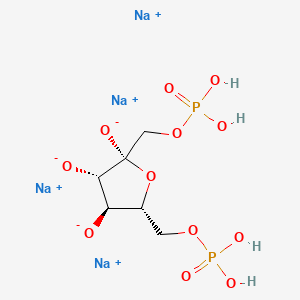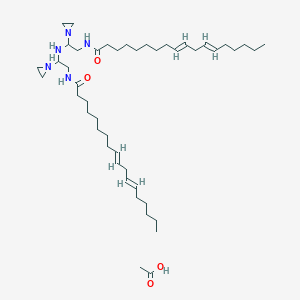
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate: is a complex organic compound with a unique structure that includes multiple functional groupsIts structure consists of long hydrocarbon chains with amide linkages and an acetate group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate typically involves the reaction of ethylenediamine with octadeca-9,12-dienoic acid derivatives under specific conditions. The process includes:
Amidation Reaction: Ethylenediamine reacts with octadeca-9,12-dienoic acid to form the amide linkages.
Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetate group.
The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chains can be oxidized to form epoxides or hydroxyl groups.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated amides, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and functional groups allow it to interact with cell membranes, proteins, and enzymes, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide)monoacetate
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)diacetate
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that require specific reactivity and interaction with biological systems.
Properties
CAS No. |
94023-40-2 |
|---|---|
Molecular Formula |
C46H83N5O4 |
Molecular Weight |
770.2 g/mol |
IUPAC Name |
acetic acid;(9E,12E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethyl]amino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C44H79N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,41-42,47H,3-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+; |
InChI Key |
OKIVESIGTLJKNN-AGIJYSFMSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCCCCC)N1CC1)N2CC2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


